molecular formula C15H17NO4 B15217883 2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B15217883
M. Wt: 275.30 g/mol
InChI Key: QFCBFUQRWJJRRW-UHFFFAOYSA-N
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Description

2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(propylamino)ethyl 2H-chromene-3-carboxylate is unique due to the presence of the propylamino group, which can enhance its biological activity and solubility. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

[2-oxo-2-(propylamino)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H17NO4/c1-2-7-16-14(17)10-20-15(18)12-8-11-5-3-4-6-13(11)19-9-12/h3-6,8H,2,7,9-10H2,1H3,(H,16,17)

InChI Key

QFCBFUQRWJJRRW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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